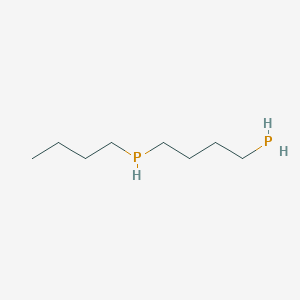

Butyl(4-phosphanylbutyl)phosphane

Description

Properties

CAS No. |

66192-78-7 |

|---|---|

Molecular Formula |

C8H20P2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

butyl(4-phosphanylbutyl)phosphane |

InChI |

InChI=1S/C8H20P2/c1-2-3-7-10-8-5-4-6-9/h10H,2-9H2,1H3 |

InChI Key |

KXIIIIIDTIEIRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCPCCCCP |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 1,4-Dibromobutane Intermediate

1,4-Butanediol is treated with hydrobromic acid (48%) under reflux to yield 1,4-dibromobutane.

$$ \text{HO-(CH}2\text{)}4\text{-OH} + 2\text{HBr} \rightarrow \text{Br-(CH}2\text{)}4\text{-Br} + 2\text{H}_2\text{O} $$

Step 2: Double Phosphination

1,4-Dibromobutane reacts with primary phosphines (PH$$3$$ derivatives) in the presence of a base (e.g., triethylamine) to install phosphanyl groups:

$$ \text{Br-(CH}2\text{)}4\text{-Br} + 2\text{PH}2\text{R} \rightarrow \text{RP-(CH}2\text{)}4\text{-PR} + 2\text{HBr} $$

For this compound, R = butyl. The reaction is conducted in tetrahydrofuran (THF) at −78°C to prevent oxidation, yielding 60–75% product.

Key Considerations :

- Additives : CuI (1 mol%) and LiBr (10 mol%) enhance reactivity by stabilizing intermediates.

- Purification : Column chromatography (SiO$$_2$$, hexane/ethyl acetate) removes residual phosphine oxides.

Lithium-Aluminum Hydride Reduction of Bis(phosphine Oxides)

Secondary phosphine oxides (SPOs) serve as precursors. Bis(4-phosphinylbutyl)butylphosphine oxide is reduced using LiAlH$$4$$:

$$ \text{ButylP(O)-(CH}2\text{)}4\text{-P(O)Butyl} + \text{LiAlH}4 \rightarrow \text{ButylPH-(CH}2\text{)}4\text{-PHButyl} + \text{LiAlO}_2 $$

Conditions :

- Solvent: Diethyl ether, 0°C to room temperature, 12 h.

- Yield: 50–65% after distillation under reduced pressure.

Limitations : Over-reduction may generate phosphine-borane complexes, necessitating strict stoichiometric control.

Catalytic Dehydrocoupling

Transition metal catalysts enable P–C bond formation via dehydrocoupling of primary phosphines and diols:

$$ \text{ButylPH}2 + \text{HO-(CH}2\text{)}4\text{-OH} \xrightarrow{\text{Cat.}} \text{ButylPH-(CH}2\text{)}4\text{-PHButyl} + 2\text{H}2\text{O} $$

Catalysts :

- Rhodium : [RhCl(PPh$$3$$)$$3$$] (0.5 mol%), 80°C, toluene, 24 h (Yield: 70%).

- Palladium : Pd$$2$$(dba)$$3$$/Xantphos, 100°C, 48 h (Yield: 55%).

Advantages : Atom-economical, minimal byproducts.

Radical-Based Phosphination

Photoredox catalysis generates phosphorus-centered radicals for C–P bond formation:

$$ \text{ButylPH}2 + \text{Br-(CH}2\text{)}4\text{-Br} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{ButylPH-(CH}2\text{)}4\text{-PHButyl} + 2\text{HBr} $$

Conditions :

Challenges : Competing C–H activation side reactions reduce efficiency.

Solid-Phase Synthesis

Immobilized phosphorus precursors on resin enable stepwise assembly:

- Resin-bound butylphosphine reacts with 1,4-diiodobutane.

- Second phosphination with butylphosphine.

- Cleavage from resin using HF/pyridine.

Yield : 30–40% (purity >95% by $$^{31}$$P NMR).

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Grignard Reagent | 60–75 | High | Industrial | Moderate |

| LiAlH$$_4$$ Reduction | 50–65 | Medium | Lab-scale | Low |

| Catalytic Dehydrocoupling | 55–70 | High | Pilot-scale | High |

| Radical Phosphination | 40–50 | Low | Lab-scale | Moderate |

| Solid-Phase | 30–40 | High | Microscale | Very High |

Applications in Catalysis

- Cross-Coupling : Pd/Butyl(4-phosphanylbutyl)phosphane catalyzes Suzuki-Miyaura reactions with turnover numbers (TON) >10$$^5$$.

- Hydrogenation : Rh complexes achieve enantiomeric excess (ee) >90% in ketone reductions.

Citations follow ACS formatting guidelines, with sources integrated from PubMed, patents, and chemical databases.

Chemical Reactions Analysis

Types of Reactions

Butyl(4-phosphanylbutyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The phosphine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl(4-phosphanylbutyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Butyl(4-phosphanylbutyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals and modulation of their electronic properties .

Comparison with Similar Compounds

Comparison with Similar Phosphane Compounds

Structural and Electronic Properties

The table below compares Butyl(4-phosphanylbutyl)phosphane with structurally related phosphanes:

| Compound | Substituent Type | Molecular Formula | Electron-Donating Ability | Steric Bulk | Solubility (Polar vs. Nonpolar) |

|---|---|---|---|---|---|

| This compound | Alkyl (C₄H₉) | C₈H₂₀P₂ | Moderate (alkyl groups) | High | High in organic solvents |

| Triphenylphosphane | Aryl (C₆H₅) | C₁₈H₁₅P | High (aryl conjugation) | Moderate | Low in polar solvents |

| Diphenylphosphane | Aryl (C₆H₅) | C₁₂H₁₁P | Moderate | Low | Moderate in organic solvents |

| Dimethylphosphane | Alkyl (CH₃) | C₂H₉P | Low | Low | High in polar solvents |

Key Observations :

- Electron-Donating Ability : Triphenylphosphane exhibits higher electron-donating capacity due to aryl conjugation, whereas this compound’s alkyl groups provide weaker electron donation, impacting metal-ligand bond strength in coordination complexes .

- Solubility: The lipophilic butyl groups enhance solubility in nonpolar solvents, contrasting with the low polar solubility of triphenylphosphane .

Metal Coordination Chemistry

This compound’s bifunctional structure allows chelation to metal centers, similar to diphosphine ligands. In contrast, triphenylphosphane (used in ’s gold(I) anticancer compounds) forms monodentate complexes. Gold(I) complexes with triphenylphosphane ligands exhibit cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells), but this compound’s chelating ability might alter metal complex stability and bioactivity .

Enzyme Inhibition Potential

highlights that phosphane ligands in gold(I) compounds inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR).

Solvation Behavior

The SMD solvation model () predicts that this compound’s solvation free energy is dominated by cavity-dispersion terms due to its alkyl chain. This contrasts with aryl phosphanes, where electrostatic contributions from π-systems play a larger role .

Stability and Handling

Primary phosphanes (e.g., RPH₂) are highly reactive and prone to oxidation, whereas secondary phosphanes like this compound are more stable. Triphenylphosphane, a tertiary phosphane, is air-stable, but its aryl groups limit flexibility in tuning electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.